molecular formula C11H18FN3O B1483272 (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098070-70-1

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1483272
CAS RN: 2098070-70-1
M. Wt: 227.28 g/mol
InChI Key: COSYBKNDPUJHNM-UHFFFAOYSA-N
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Description

“(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound . It has a molecular formula of C11H18FN3O and a molecular weight of 227.279 Da .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H18FN3O and a molecular weight of 227.279 Da . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have been synthesized and evaluated for their antimicrobial properties. Research indicates that derivatives of the pyrazoline and pyrazole families, including those with modifications on the piperidine and fluoroethyl groups, show promising antimicrobial activity against a variety of pathogens. These compounds are synthesized through various chemical reactions and their structures confirmed through analytical and spectral data, demonstrating significant potential in medicinal chemistry for the development of new antimicrobial agents (Kumar et al., 2012).

Antiproliferative Activity and Structural Analysis

Derivatives closely related to the specified chemical structure have been studied for their antiproliferative activities, highlighting the potential for cancer treatment. A particular study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle demonstrating these properties. The research provides insights into the molecular interactions and stability of such compounds, potentially guiding the development of new therapeutic agents (Prasad et al., 2018).

Enzyme Inhibitory and Molecular Docking Analysis

Recent studies have also explored the enzyme inhibitory activities of pyrazole derivatives, particularly focusing on their interactions with acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds exhibit significant inhibitory activities, with detailed molecular docking analyses revealing their potential mechanisms of action. Such research underscores the therapeutic potential of these molecules in treating diseases associated with enzyme dysregulation, including Alzheimer's disease and cancer (Cetin et al., 2021).

Novel Synthesis Approaches and Crystal Structure Analysis

The chemical synthesis and crystal structure analysis of compounds within the same family as (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have been subjects of research, offering insights into the chemical properties and stability of these molecules. Studies detail innovative synthesis techniques, including microwave-assisted synthesis, and provide comprehensive structural characterizations through X-ray crystallography. Such research contributes to the broader understanding of these compounds' chemical behavior and potential applications in various scientific fields (Lv et al., 2013).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol”, is an important task of modern organic chemistry .

properties

IUPAC Name

[2-(2-fluoroethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h7,9,13,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSYBKNDPUJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

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